2-氰基吡啶-D4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

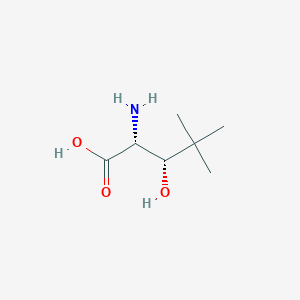

2-CYANOPYRIDINE-D4 is a deuterated form of 2-cyanopyridine, a compound that belongs to the class of nitriles. The deuterium atoms replace the hydrogen atoms in the pyridine ring, making it useful in various scientific studies, particularly in the field of spectroscopy. This compound is often used as a building block in organic synthesis and has applications in pharmaceuticals, agrochemicals, and material science.

科学研究应用

2-CYANOPYRIDINE-D4 is widely used in scientific research due to its unique properties:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceuticals with improved pharmacokinetic properties.

Industry: Utilized in the production of agrochemicals and materials with specific properties .

作用机制

Target of Action

The primary target of 2-Cyanopyridine-D4 is cysteine , an amino acid . The compound has been found to react efficiently with cysteine, particularly under aqueous and mild conditions .

Mode of Action

2-Cyanopyridine-D4 interacts with its target, cysteine, through a process known as N-terminal cysteine bioconjugation . This interaction is facilitated by the presence of electron-withdrawing groups in 2-cyanopyridines . The highly reactive nature of 2-cyanopyridines also enables the peptide bond cleavage of glutathione .

Biochemical Pathways

The interaction of 2-Cyanopyridine-D4 with cysteine affects the glutathione pathway . Glutathione, a peptide composed of three amino acids (cysteine, glutamic acid, and glycine), plays a crucial role in cellular processes such as detoxification and immune function. The compound’s action results in the cleavage of the peptide bond in glutathione .

Pharmacokinetics

The compound’s efficient reaction with cysteine under aqueous and mild conditions suggests that it may have good bioavailability .

Result of Action

The result of 2-Cyanopyridine-D4’s action is the chemical modification of bioactive peptides . By enabling N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione, the compound can modify the structure and function of these peptides .

Action Environment

The action of 2-Cyanopyridine-D4 is influenced by environmental factors such as the presence of water and the condition of the environment . The compound reacts efficiently with cysteine under aqueous and mild conditions, suggesting that its action, efficacy, and stability may be influenced by these factors .

生化分析

Biochemical Properties

2-CYANOPYRIDINE-D4 has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been shown to react efficiently with cysteine under aqueous and mild conditions . This interaction is believed to be facilitated by the electron-withdrawing groups present in 2-CYANOPYRIDINE-D4 .

Cellular Effects

The effects of 2-CYANOPYRIDINE-D4 on cells are largely dependent on its interactions with various biomolecules. For example, it has been shown to enable the peptide bond cleavage of glutathione . This suggests that 2-CYANOPYRIDINE-D4 may have significant effects on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 2-CYANOPYRIDINE-D4 involves its interaction with biomolecules at the molecular level. For instance, it has been shown to react with cysteine, leading to the formation of a thiazoline ring . This reaction is believed to be facilitated by the electron-withdrawing groups present in 2-CYANOPYRIDINE-D4 .

Temporal Effects in Laboratory Settings

It has been shown that 2-CYANOPYRIDINE-D4 can form stable intermolecular hydrogen bonds, suggesting potential for long-term stability .

Metabolic Pathways

2-CYANOPYRIDINE-D4 is involved in various metabolic pathways. For instance, it has been shown to react with cysteine, leading to the formation of a thiazoline ring . This suggests that 2-CYANOPYRIDINE-D4 may play a role in the metabolism of cysteine and other related compounds .

Transport and Distribution

Given its ability to interact with various biomolecules, it is likely that 2-CYANOPYRIDINE-D4 may be transported and distributed via various transporters or binding proteins .

Subcellular Localization

Given its ability to interact with various biomolecules, it is likely that 2-CYANOPYRIDINE-D4 may be localized to specific compartments or organelles within the cell .

准备方法

Synthetic Routes and Reaction Conditions

The preparation of 2-CYANOPYRIDINE-D4 typically involves the deuteration of 2-cyanopyridine. One common method is the exchange of hydrogen atoms with deuterium using deuterated solvents and catalysts under controlled conditions. The process can be carried out using deuterium gas or deuterated reagents in the presence of a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2) .

Industrial Production Methods

Industrial production of 2-CYANOPYRIDINE-D4 follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and deuterium gas to ensure complete deuteration. The reaction conditions are optimized to achieve high yields and purity, making the compound suitable for commercial applications .

化学反应分析

Types of Reactions

2-CYANOPYRIDINE-D4 undergoes various chemical reactions, including:

Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides, esters, and other derivatives.

Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Cyclization: It can undergo cyclization reactions to form heterocyclic compounds, which are valuable in medicinal chemistry .

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Reduction: Reducing agents like LiAlH4 in ether or catalytic hydrogenation using Pd/C in ethanol.

Cyclization: Acid or base catalysts in solvents like toluene or dichloromethane (DCM) .

Major Products

Amides and Esters: Formed through nucleophilic substitution.

Primary Amines: Resulting from reduction reactions.

Heterocyclic Compounds: Produced via cyclization reactions .

相似化合物的比较

Similar Compounds

2-Cyanopyridine: The non-deuterated form, commonly used in organic synthesis.

4-Cyanopyridine: A structural isomer with different reactivity and applications.

2-Cyanothiopyridine: Contains a sulfur atom, offering different chemical properties and reactivity .

Uniqueness

2-CYANOPYRIDINE-D4 is unique due to the presence of deuterium atoms, which provide distinct advantages in spectroscopic studies and kinetic isotope effect investigations. Its stability and reactivity make it a valuable tool in various fields of research and industry .

属性

CAS 编号 |

1219795-17-1 |

|---|---|

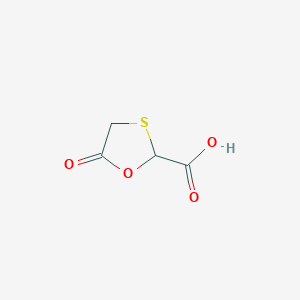

分子式 |

C6D4N2 |

分子量 |

108.1340071 |

同义词 |

2-CYANOPYRIDINE-D4 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1148683.png)

![1-[1,1'-Biphenyl]-4-yl-3-(dimethylamino)-2-propen-1-one](/img/structure/B1148684.png)